

An In-depth Technical Guide to the Synthesis of 2-Butanone, 4-methoxy-

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Compound of Interest

Compound Name: 2-Butanone, 4-methoxy-

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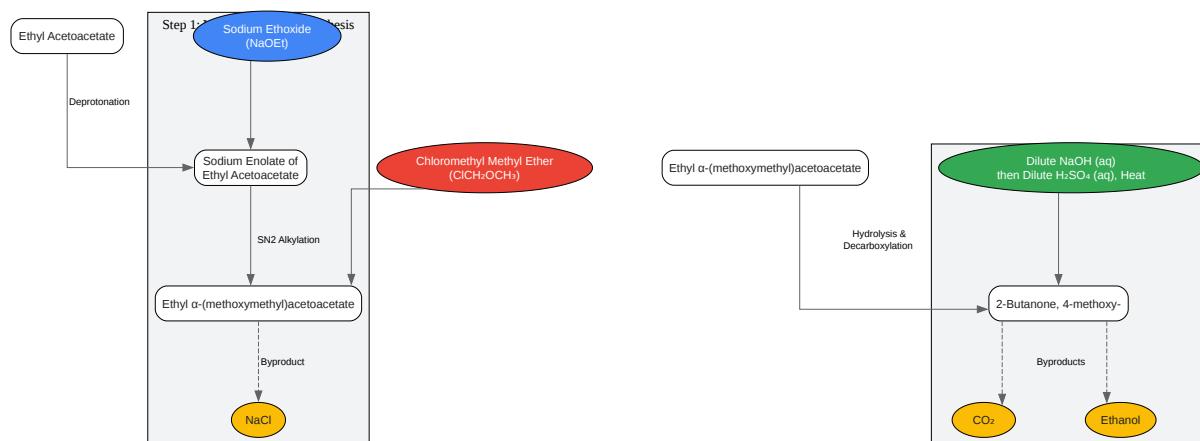
This technical guide provides a comprehensive overview of the synthesis of **2-butanone, 4-methoxy-**, a valuable intermediate in various chemical syntheses. This document details a robust synthetic pathway, including a thorough experimental protocol, quantitative data, and visual representations of the chemical transformations and workflows involved.

Introduction

2-Butanone, 4-methoxy-, also known as 4-methoxy-2-butanone, is a ketone that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a ketone carbonyl group and a methoxy ether, allows for a range of chemical modifications, making it a key precursor in the preparation of more complex molecules, including pharmaceuticals and other fine chemicals. This guide focuses on a well-established two-step synthesis culminating in the formation of the target compound.

Synthetic Pathway Overview

The synthesis of **2-Butanone, 4-methoxy-** is achieved through a two-step process. The first step involves the Williamson ether synthesis to form ethyl α -(methoxymethyl)acetoacetate from the sodium salt of ethyl acetoacetate and chloromethyl methyl ether. The subsequent step is the ketonic hydrolysis of the resulting β -keto ester to yield the final product, **2-Butanone, 4-methoxy-**.



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Caption: Overall synthetic pathway for **2-Butanone, 4-methoxy-**.

Experimental Protocols

The following protocols are detailed for the synthesis of **2-Butanone, 4-methoxy-**.

Step 1: Synthesis of Ethyl α -(methoxymethyl)acetoacetate

This procedure involves the formation of the sodium enolate of ethyl acetoacetate, followed by its alkylation with chloromethyl methyl ether.

Materials:

- Ethyl acetoacetate
- Anhydrous ethanol
- Sodium metal
- Chloromethyl methyl ether
- Anhydrous ether

Procedure:

- Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 11.5 g (0.5 gram atom) of sodium in 200 mL of absolute ethanol.
- Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add 65 g (0.5 mole) of ethyl acetoacetate dropwise with stirring.
- Alkylation: Cool the reaction mixture and add a solution of 40.3 g (0.5 mole) of chloromethyl methyl ether in 50 mL of anhydrous ether. The addition should be done at a rate that maintains a gentle reflux.
- Reaction Completion and Work-up: After the addition is complete, reflux the mixture for 2 hours. Cool the reaction mixture and filter to remove the precipitated sodium chloride.
- Purification: Wash the filtrate with water, dry over anhydrous sodium sulfate, and distill under reduced pressure to obtain ethyl α -(methoxymethyl)acetoacetate.

Step 2: Ketonic Hydrolysis of Ethyl α -(methoxymethyl)acetoacetate

This step involves the hydrolysis and decarboxylation of the β -keto ester to yield the target ketone.

Materials:

- Ethyl α -(methoxymethyl)acetoacetate
- 5% Sodium hydroxide solution
- 10% Sulfuric acid solution
- Ether

Procedure:

- Hydrolysis: Add 87 g (0.5 mole) of ethyl α -(methoxymethyl)acetoacetate to 500 mL of 5% sodium hydroxide solution. Allow the mixture to stand at room temperature for 24 hours.
- Acidification and Decarboxylation: Acidify the reaction mixture with 10% sulfuric acid and then heat under a reflux condenser for 4 hours to effect decarboxylation.
- Extraction: Cool the reaction mixture and extract with three 100 mL portions of ether.
- Purification: Combine the ethereal extracts, wash with a saturated sodium bicarbonate solution, and then with water. Dry the ether solution over anhydrous sodium sulfate. Remove the ether by distillation and distill the residue under reduced pressure to yield **2-Butanone, 4-methoxy-**.

Data Presentation

The following tables summarize the quantitative data for the synthesis of **2-Butanone, 4-methoxy-**.

Table 1: Physical and Chemical Properties of **2-Butanone, 4-methoxy-**

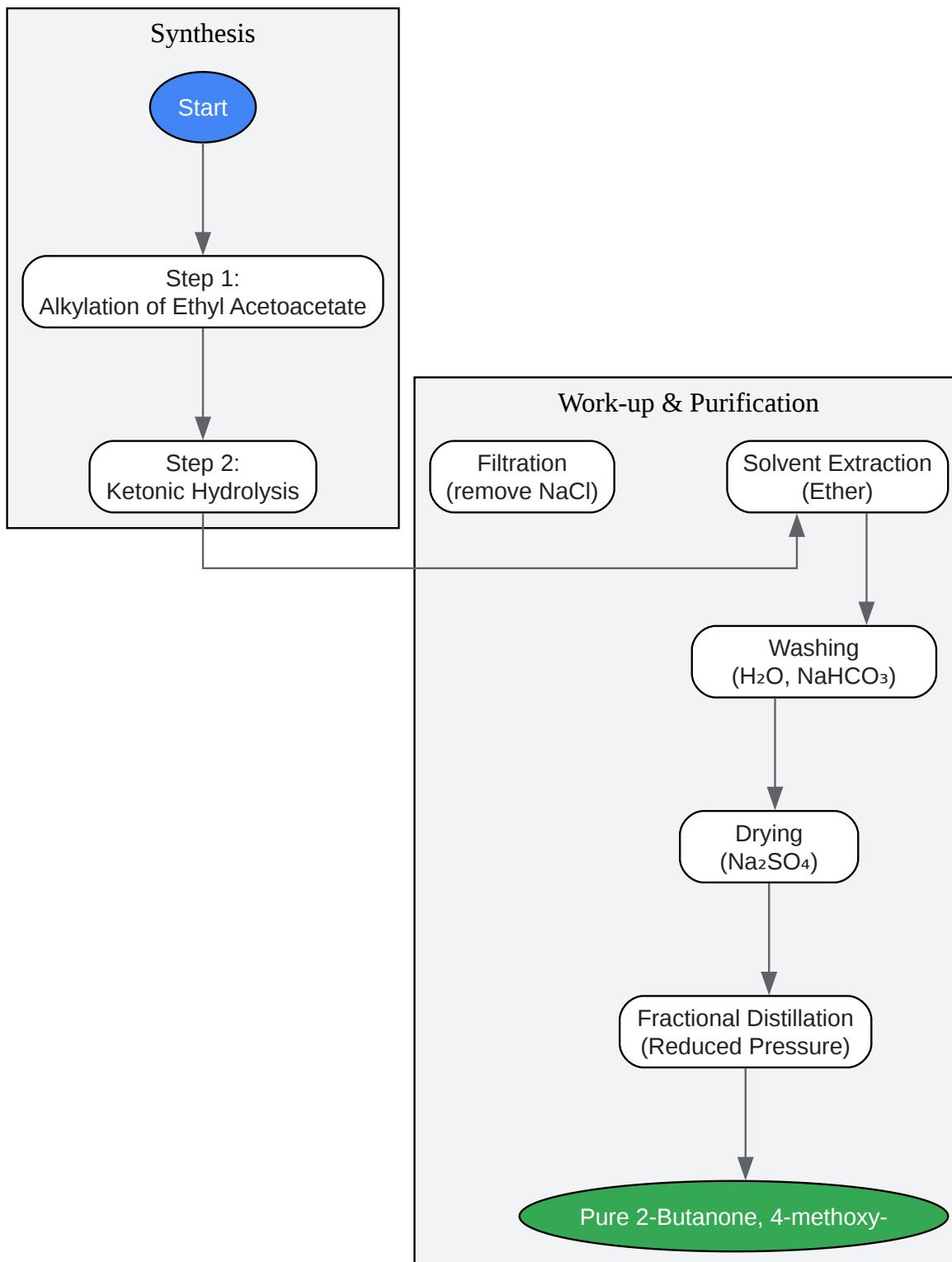
Property	Value
Molecular Formula	C ₅ H ₁₀ O ₂
Molecular Weight	102.13 g/mol
Boiling Point	137-138 °C (at 740 mm Hg)
Density	0.956 g/mL at 25 °C
Refractive Index (n ²⁵ D)	1.4080

Table 2: Reaction Parameters and Yields

Step	Reactant Ratios (molar)	Reaction Time	Reaction Temperature	Yield (%)
1. Ethyl α-(methoxymethyl) acetoacetate	Ethyl acetoacetate:Na:Chloromethyl acetoacetate methyl ether (1:1:1)	2 hours	Reflux	65
2. 2-Butanone, 4-methoxy-	Ethyl α-(methoxymethyl) acetoacetate:Na OH (1:excess)	24h (hydrolysis) + 4h (decarboxylation)	Room Temp then Reflux	70

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of **2-Butanone, 4-methoxy-**.



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Caption: Workflow for the synthesis of **2-Butanone, 4-methoxy-**.

Conclusion

The described two-step synthesis provides a reliable and well-documented method for the preparation of **2-Butanone, 4-methoxy-**. The experimental protocols are straightforward and utilize common laboratory reagents and techniques. The provided quantitative data and visual aids are intended to support researchers and professionals in the successful replication and potential optimization of this synthetic procedure for applications in drug development and other areas of chemical research.

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